molecular formula C5H11BrClN B2633516 (1-Bromocyclobutyl)methanamine;hydrochloride CAS No. 2413899-20-2

(1-Bromocyclobutyl)methanamine;hydrochloride

Cat. No.: B2633516
CAS No.: 2413899-20-2
M. Wt: 200.5
InChI Key: PZKADNBNXZVHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Bromocyclobutyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C5H10BrN·HCl. It is a derivative of cyclobutane, featuring a bromine atom and an amine group attached to the cyclobutyl ring. This compound is typically used in various chemical reactions and research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclobutyl)methanamine;hydrochloride typically involves the bromination of cyclobutylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclobutyl ring. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted cyclobutylmethanamines.

    Reduction Reactions: The primary product is cyclobutylmethanamine.

    Oxidation Reactions: Products include imines or nitriles.

Scientific Research Applications

Chemistry: (1-Bromocyclobutyl)methanamine;hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various cyclobutyl derivatives, which are valuable in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of cyclobutyl derivatives on biological systems. It serves as a precursor for the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (1-Bromocyclobutyl)methanamine;hydrochloride involves its interaction with molecular targets through its bromine and amine groups. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Cyclobutylmethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.

    (1-Chlorocyclobutyl)methanamine;hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (1-Iodocyclobutyl)methanamine;hydrochloride: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness: (1-Bromocyclobutyl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

(1-bromocyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYCXUFFYFMHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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